molecular formula C19H19N5OS B1672996 JNJ-1661010 CAS No. 681136-29-8

JNJ-1661010

Katalognummer: B1672996
CAS-Nummer: 681136-29-8
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: BHBOSTKQCZEAJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JNJ-1661010 ist ein potenter und selektiver Inhibitor der Fettsäureamidhydrolase (FAAH), eines Enzyms, das am Abbau von Endocannabinoiden wie Anandamid beteiligt ist. Diese Verbindung wurde ursprünglich von Johnson & Johnson Pharmaceutical Research & Development LLC für potenzielle therapeutische Anwendungen bei der Behandlung von Schmerzen und anderen Erkrankungen des Nervensystems entwickelt .

Vorbereitungsmethoden

Die Synthese von JNJ-1661010 umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Analyse Chemischer Reaktionen

Enzymatic Inhibition Mechanism

JNJ-1661010 acts as a competitive, time-dependent inhibitor of FAAH through a reversible covalent interaction.

Key Findings:

  • Covalent Adduct Formation :
    Mass spectral analysis confirms that this compound covalently modifies FAAH's active-site serine (Ser241) via its urea carbonyl group, forming a carbamate-enzyme adduct . This interaction is critical for sustained inhibition.

  • Reversibility :
    Dialysis experiments revealed partial recovery (60%) of FAAH activity after 144 hours at 4°C, indicating a slow but reversible mechanism . This contrasts with irreversible inhibitors like PF750, which show no activity recovery under similar conditions .

ParameterValue (FAAH)MethodReference
IC50 (rat)34 nMRadiolabeled substrate
IC50 (human)33 nMFluorometric assay
Recovery post-dialysis~60%Enzymatic activity assay

Metabolic Pathways

In vitro and in vivo studies highlight this compound's metabolic stability and key biotransformation routes:

Primary Metabolic Reactions:

  • Oxidative Metabolism :

    • Mono-oxidation occurs on the piperazine linker and thiadiazole ring, producing metabolites M8, M10, M11, and M14 .

    • Sequential oxidation generates dioxidation products (M12, M13) .

  • Glucuronidation :

    • Phase II metabolism forms glucuronide conjugates (e.g., M7) from oxidative metabolites .

  • Hydrolytic Instability :

    • Limited hydrolysis of the urea bond occurs under physiological conditions , contributing to its reversible inhibition profile.

Species-Specific Differences:

  • Rat : Generates glutathione (GSH) adducts via oxidative dechlorination .

  • Dog/Monkey : Exhibit higher glucuronide metabolite levels than rodents .

Structural Vulnerabilities:

  • Urea Bond :
    Susceptible to slow hydrolysis at neutral pH, contributing to reversible FAAH inhibition .

  • Thiadiazole Ring :
    Stable under physiological conditions but prone to oxidative metabolism at the sulfur atom .

Physicochemical Data:

PropertyValueMethodReference
Molecular Weight365.45 g/molHRMS
Melting Point240.48°COptimelt system
Solubility (pH 7.4)2 μMHPLC

Selectivity and Off-Target Interactions

This compound exhibits >1,000-fold selectivity for FAAH over:

  • Serine Hydrolases : Monoacylglycerol lipase (MAGL), carboxylesterases (CES1/2) .

  • Cytochrome P450s : No significant inhibition at 10 μM .

  • hERG Channel : IC50 >10 μM, indicating low cardiac toxicity risk .

Wissenschaftliche Forschungsanwendungen

Pain Management

JNJ-1661010 has shown significant potential in managing various types of pain:

  • Neuropathic Pain : In the spinal nerve ligation (SNL) model, this compound effectively reversed tactile allodynia, indicating its ability to alleviate neuropathic pain. The effective dose was noted at 20 mg/kg, with a maximum effect observed 30 minutes post-administration .
  • Acute Pain : The compound exhibited activity in the mild thermal injury model, demonstrating its antinociceptive properties comparable to traditional analgesics like morphine and ibuprofen .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have shown that FAAH inhibition with this compound reduces the production of pro-inflammatory cytokines such as IL-6 and IL-8 from rheumatoid arthritis synoviocytes . This suggests a dual role in both pain relief and inflammation reduction.

Potential in Other Conditions

Recent studies have explored the use of this compound beyond pain management:

  • Arthritis : The compound has been evaluated for its effects on arthritis models, showing promise in reducing symptoms associated with this condition .
  • Parkinson’s Disease : There is emerging evidence that this compound could be beneficial in treating Parkinson's disease due to its CNS activity and potential neuroprotective effects .

Data Summary

The following table summarizes key pharmacological data related to this compound:

Parameter Value
Chemical Name N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide
Target Enzyme Fatty Acid Amide Hydrolase (FAAH)
IC50 12 nM
Administration Route Intraperitoneal
Effective Dose (Pain Models) 20 mg/kg
Animal Models Used Rat (SNL model, thermal injury model)

Case Study 1: Neuropathic Pain Model

In a study using the SNL model, this compound was administered at doses of 20 mg/kg. The results indicated a significant reduction in tactile allodynia compared to control groups, suggesting robust analgesic effects. The peak efficacy was noted at approximately 30 minutes post-injection, with sustained effects lasting up to two hours .

Case Study 2: Inflammatory Pain Model

In another investigation involving the mild thermal injury model, this compound demonstrated similar efficacy to standard analgesics. At a dose of 20 mg/kg, it effectively reversed pain responses in treated animals, supporting its potential as a viable option for acute pain management .

Wirkmechanismus

JNJ-1661010 exerts its effects by selectively inhibiting FAAH, an enzyme responsible for the hydrolysis of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can modulate various physiological processes, including pain perception, inflammation, and synaptic transmission. The compound has a high selectivity for FAAH-1 over FAAH-2, making it a valuable tool for studying the specific roles of these enzymes .

Vergleich Mit ähnlichen Verbindungen

JNJ-1661010 ist einzigartig in seiner hohen Selektivität für FAAH-1 gegenüber FAAH-2 und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Ähnliche Verbindungen umfassen:

Biologische Aktivität

JNJ-1661010 is a selective and reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids such as anandamide. This compound has garnered attention due to its potential therapeutic applications in managing pain, anxiety, and other conditions associated with the endocannabinoid system.

This compound operates by forming a covalent bond with FAAH, leading to a time-dependent inhibition of the enzyme. The compound's selectivity is notable, as it demonstrates over 100-fold preference for FAAH-1 compared to FAAH-2. The inhibition mechanism involves the slow hydrolysis of the acyl piperazinyl fragment, which allows for the recovery of enzyme activity over time .

Inhibition Potency

The inhibitory potency of this compound is characterized by an IC50 value of approximately 12 nM, indicating its strong effectiveness against FAAH. This high level of potency suggests that this compound can significantly elevate levels of endogenous substrates like anandamide, oleoyl ethanolamide, and palmitoyl ethanolamide in biological systems .

In Vivo Efficacy

Research has shown that this compound effectively reduces pain responses in various animal models:

  • Tactile Allodynia : In a rat model of neuropathic pain (spinal nerve ligation model), this compound demonstrated dose-dependent reversal of tactile allodynia. The maximum effect was observed at a dose of 60 mg/kg, achieving approximately 59% of maximum possible effect (MPE) within 30 minutes post-administration .
  • Thermal Hyperalgesia : The compound also reduced thermal hyperalgesia in the carrageenan paw model, indicating its broad-spectrum analgesic properties .

Table 1: Summary of Biological Activities of this compound

Activity Model Dose (mg/kg) Effect
Tactile AllodyniaSpinal Nerve Ligation Model60~59% MPE at 30 min
Thermal HyperalgesiaCarrageenan Paw ModelNot specifiedSignificant reduction in hyperalgesia
Elevation of EndocannabinoidsRat BrainNot specifiedIncreased AEA, OEA, and PEA levels

Case Studies and Research Findings

Numerous studies have evaluated the pharmacological implications of this compound:

  • Pain Management : A study highlighted that this compound effectively increased levels of arachidonoyl ethanolamide (anandamide) in the rat brain, correlating with its analgesic effects. The compound's ability to modulate pain pathways suggests its potential as a broad-spectrum analgesic .
  • Anxiety Disorders : Although primarily studied for its analgesic properties, preliminary evidence suggests that FAAH inhibitors like this compound may also possess anxiolytic effects by increasing endocannabinoid levels that are linked to mood regulation .
  • Comparative Studies : In comparative analyses with other FAAH inhibitors, this compound has shown favorable pharmacokinetic profiles and efficacy in preclinical models, positioning it as a candidate for further clinical evaluation .

Eigenschaften

IUPAC Name

N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBOSTKQCZEAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384599
Record name JNJ 1661010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681136-29-8
Record name JNJ-1661010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681136298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ 1661010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-1661010
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62521S57AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine (1.00 g, 4.06 mmol) and triethylamine (0.565 ml, 4.06 mmol) in tetrahydrofuran (20 ml) was added, under ice-cooling, phenyl isocyanate (0.529 ml, 4.87 mmol), and the mixture was stirred at room temperature for 3 hours. To the reaction mixture was added diisopropyl ether (40 ml), and the solid was separated by filtration. The resulting solid was recrystallized from a mixed solvent of hexane and ethyl acetate to give 1.19 g (80.4%) of the desired product as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.565 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.529 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
80.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-1661010
Reactant of Route 2
Reactant of Route 2
JNJ-1661010
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
JNJ-1661010
Reactant of Route 4
Reactant of Route 4
JNJ-1661010
Reactant of Route 5
Reactant of Route 5
JNJ-1661010
Reactant of Route 6
Reactant of Route 6
JNJ-1661010

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.